Antileishmanial agent-16
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Overview
Description
Antileishmanial agent-16 is a compound that has shown significant potential in the treatment of leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This compound is part of a broader class of antileishmanial agents that are being researched for their efficacy and safety in combating this neglected tropical disease .
Preparation Methods
The synthesis of Antileishmanial agent-16 involves multiple steps, typically starting with the preparation of hydrazine-coupled pyrazole derivatives. These derivatives are synthesized using elemental microanalysis, FTIR, and 1H NMR techniques . The industrial production methods for this compound are still under development, but they generally involve optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Antileishmanial agent-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, pyrazole, and other organic solvents. The major products formed from these reactions are typically pyrazole derivatives, which have shown potent antileishmanial activity .
Scientific Research Applications
Antileishmanial agent-16 has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of pyrazole derivatives. In biology, it has been shown to inhibit the growth of Leishmania parasites effectively. In medicine, it is being researched as a potential treatment for leishmaniasis, with studies showing promising results in both in vitro and in vivo models .
Mechanism of Action
The mechanism of action of Antileishmanial agent-16 involves the inhibition of key enzymes and pathways in the Leishmania parasite. It targets the pteridine reductase 1 enzyme, which is essential for the parasite’s survival and replication. By inhibiting this enzyme, the compound disrupts the parasite’s metabolic processes, leading to its death .
Comparison with Similar Compounds
Antileishmanial agent-16 is unique compared to other similar compounds due to its high efficacy and low toxicity. Similar compounds include miltefosine, amphotericin B, and pentamidine, which are also used to treat leishmaniasis. this compound has shown superior activity in preclinical studies, making it a promising candidate for further development .
Properties
Molecular Formula |
C27H37N5O4 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
7-butoxy-2-oxo-N-[6-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]hexyl]chromene-3-carboxamide |
InChI |
InChI=1S/C27H37N5O4/c1-2-3-16-35-23-11-10-21-17-24(27(34)36-25(21)18-23)26(33)28-12-6-4-5-7-15-32-20-22(29-30-32)19-31-13-8-9-14-31/h10-11,17-18,20H,2-9,12-16,19H2,1H3,(H,28,33) |
InChI Key |
XQYUJCAFCYPTOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCCN3C=C(N=N3)CN4CCCC4 |
Origin of Product |
United States |
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